![molecular formula C7H5F3IN B3031481 3-Iodo-5-(trifluoromethyl)aniline CAS No. 389571-69-1](/img/structure/B3031481.png)
3-Iodo-5-(trifluoromethyl)aniline
Overview
Description
3-Iodo-5-(trifluoromethyl)aniline is a compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms have been replaced by an aryl or alkyl group. In this particular compound, the aniline is substituted with a trifluoromethyl group at the 5-position and an iodine atom at the 3-position on the benzene ring. This structure makes it a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines, such as 3-Iodo-5-(trifluoromethyl)aniline, can be achieved through several methods. One approach involves the visible-light-induced radical trifluoromethylation of free anilines using the Togni reagent, which is both commercially available and easy to handle at room temperature . Another method includes the metalation of trifluoromethoxy-substituted anilines, which allows for structural elaboration through hydrogen/lithium permutation . Additionally, the synthesis of related compounds, such as (3,3,3-trifluoropropyl)anilines, has been reported from corresponding nitrobenzaldehydes, with a key step involving the transformation of a carboxylic group into the trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted anilines has been investigated using spectroscopic methods and quantum chemical calculations. Studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have provided insights into their vibrational, structural, thermodynamic, and electronic properties . The position of the substituent group on the benzene ring and its electron donor-acceptor capabilities significantly influence these properties. The intramolecular hydrogen bonds in these molecules have also been analyzed .
Chemical Reactions Analysis
Trifluoromethyl-substituted anilines participate in various chemical reactions, leading to the formation of diverse compounds. For instance, they can undergo copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation, resulting in the formation of 3,3-difluoro-2-oxindole derivatives . They are also precursors in the synthesis of isoxazoles and 1,3,5-triazines through reactions with dianions derived from oximes . Furthermore, the anionically activated trifluoromethyl group in these anilines serves as a novel synthon for the synthesis of such heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted anilines are closely related to their molecular structure. The presence of the trifluoromethyl group imparts unique characteristics to these compounds, such as increased lipophilicity and stability. The vibrational spectra of these molecules, including FT-IR and FT-Raman, provide detailed information about the functional groups present . Quantum chemical studies have further elucidated the molecular orbital calculations, chemical reactivity, and thermodynamic parameters of these compounds . The effects of different substituents on the liquid crystalline properties of related aniline derivatives have also been explored .
Scientific Research Applications
Chemical Polymerization and Conductive Polymers
3-Iodo-5-(trifluoromethyl)aniline has been explored in the chemical polymerization processes, notably in the synthesis of conductive polymers. For instance, the chemical polymerization of aniline using periodic acid as an oxidant in anhydrous medium led to the production of polyaniline with iodine or iodide ions as dopants, indicating a potential role of 3-iodo-5-(trifluoromethyl)aniline in enhancing the conductivity and thermal stability of polyaniline-based conductive polymers (Can, Uzun, & Pekmez, 2009).
Cross-Coupling Reactions
The compound has been found effective as a transient directing group in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of complex organic molecules such as 9-fluorenones with high yields and regioselectivity (Wang et al., 2019). This application is significant in organic synthesis, particularly in the development of pharmaceuticals and materials science.
Visible-Light-Promoted Radical Reactions
3-Iodo-5-(trifluoromethyl)aniline participates in visible-light-promoted radical reactions, such as the trifluoromethylation of free anilines. This process allows for the transformation of these products into valuable fluorine-containing molecules and heterocyclic compounds, highlighting its utility in creating biologically active compounds and building blocks for further chemical synthesis (Xie et al., 2014).
Vibrational Analysis and NLO Materials
Vibrational analysis of compounds closely related to 3-Iodo-5-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, provides insights into their structural and electronic properties. Such studies contribute to understanding the potential use of these compounds in nonlinear optical (NLO) materials due to their specific electronic and structural characteristics (Revathi et al., 2017).
Safety and Hazards
The safety data sheet for 3,5-Bis(trifluoromethyl)aniline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is combustible and may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFSYSXYGGUNCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454416 | |
Record name | 3-iodo-5-trifluoromethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-(trifluoromethyl)aniline | |
CAS RN |
389571-69-1 | |
Record name | 3-iodo-5-trifluoromethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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